molecular formula C15H21NO2 B13215939 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-5-methylaniline

2-{1,4-Dioxaspiro[4.5]decan-8-yl}-5-methylaniline

Cat. No.: B13215939
M. Wt: 247.33 g/mol
InChI Key: SRZPYQUYKPXHJS-UHFFFAOYSA-N
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Description

2-{1,4-Dioxaspiro[45]decan-8-yl}-5-methylaniline is a chemical compound characterized by a spirocyclic structure containing both an aniline and a dioxaspirodecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1,4-Dioxaspiro[4

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{1,4-Dioxaspiro[4.5]decan-8-yl}-5-methylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

2-{1,4-Dioxaspiro[4.5]decan-8-yl}-5-methylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol
  • {1,4-dioxaspiro[4.5]decan-2-yl}methanol
  • 1,4-Dioxaspiro[4.5]decan-8-ol

Uniqueness

2-{1,4-Dioxaspiro[4.5]decan-8-yl}-5-methylaniline is unique due to the presence of both the dioxaspirodecane ring and the aniline group, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yl)-5-methylaniline

InChI

InChI=1S/C15H21NO2/c1-11-2-3-13(14(16)10-11)12-4-6-15(7-5-12)17-8-9-18-15/h2-3,10,12H,4-9,16H2,1H3

InChI Key

SRZPYQUYKPXHJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CCC3(CC2)OCCO3)N

Origin of Product

United States

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